

# 2,4-Dibromothiazole-5-methanol chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,4-Dibromothiazole-5-methanol**

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An In-Depth Technical Guide to **2,4-Dibromothiazole-5-methanol**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**2,4-Dibromothiazole-5-methanol** is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a thiazole core, two bromine atoms at the C2 and C4 positions, and a primary alcohol at the C5 position, offers multiple reactive sites for strategic chemical modification. The thiazole ring is a well-established "privileged structure" in drug discovery, present in numerous FDA-approved therapeutic agents, which imparts favorable pharmacokinetic properties and diverse biological activities.<sup>[1]</sup> The bromine atoms serve as convenient handles for cross-coupling reactions, enabling the introduction of various substituents, while the hydroxymethyl group allows for oxidation, esterification, or etherification to build more complex molecular architectures.<sup>[1][2]</sup> This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **2,4-dibromothiazole-5-methanol** for researchers, scientists, and drug development professionals.

## Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of **2,4-dibromothiazole-5-methanol** is critical for its effective use in synthesis and drug design. The compound is typically a solid at room temperature and requires specific storage conditions to ensure its stability.

## Core Chemical Data

The key identifying and physical properties of **2,4-dibromothiazole-5-methanol** are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are often reported as predicted values based on computational models.<sup>[3]</sup>

Property	Value	Source(s)
CAS Number	170232-68-5	[4][5][6]
Molecular Formula	C <sub>4</sub> H <sub>3</sub> Br <sub>2</sub> NOS	[3][4]
Molecular Weight	272.95 g/mol	[3][4]
Appearance	White to light yellow powder/crystal	[7][8]
Boiling Point	349.0 ± 27.0 °C (Predicted)	[3]
Density	2.306 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
pKa	12.50 ± 0.10 (Predicted)	[3]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[3][9]

## Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the compound. Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) data provides characteristic signals for the protons in the molecule.

- <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 4.78 (s, 2H, -CH<sub>2</sub>OH), 2.11 (s, 1H, -OH).<sup>[4]</sup>

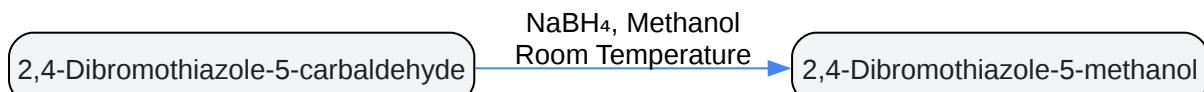
The two-proton singlet at approximately 4.78 ppm corresponds to the methylene protons of the hydroxymethyl group. The one-proton singlet around 2.11 ppm is characteristic of the hydroxyl proton; its chemical shift can vary depending on solvent and concentration.

## Synthesis and Purification

**2,4-Dibromothiazole-5-methanol** is not typically synthesized from first principles in a standard laboratory setting but is rather prepared from a closely related precursor, 2,4-dibromothiazole-5-carbaldehyde.[4][10] The most common and efficient method is the selective reduction of the aldehyde functional group.

## Synthetic Pathway: Reduction of Aldehyde

The synthesis involves the reduction of the aldehyde group of 2,4-dibromothiazole-5-carbaldehyde to a primary alcohol using a mild reducing agent like sodium borohydride ( $\text{NaBH}_4$ ). This reagent is chosen for its selectivity; it readily reduces aldehydes and ketones without affecting the aromatic thiazole ring or the carbon-bromine bonds under standard conditions.



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Caption: Synthetic route from aldehyde to alcohol.

## Experimental Protocol

The following protocol is a representative procedure for the synthesis and purification of **2,4-dibromothiazole-5-methanol**.[4]

### Step 1: Reaction Setup

- Dissolve 2,4-dibromothiazole-5-carbaldehyde (e.g., 2.0 g, 7.4 mmol) in methanol (80 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]

### Step 2: Addition of Reducing Agent

- To the stirred solution, add sodium borohydride ( $\text{NaBH}_4$ ) (e.g., 419 mg, 11.0 mmol) portion-wise at room temperature. The portion-wise addition helps to control any initial exotherm.[4]

### Step 3: Reaction Monitoring

- Allow the reaction mixture to stir at room temperature overnight.<sup>[4]</sup> Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

#### Step 4: Quenching and Extraction

- Upon completion, carefully quench the reaction by adding 10% aqueous NaOH solution. This step neutralizes any remaining acid and decomposes the borate esters formed during the reaction.<sup>[4]</sup>
- Dilute the mixture with water and transfer it to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (2 x 50 mL). Ethyl acetate is a common solvent for extracting moderately polar organic compounds.<sup>[4]</sup>

#### Step 5: Purification

- Combine the organic phases and concentrate the solution under reduced pressure to remove the solvent.<sup>[4]</sup>
- Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate (3:1, v/v) mixture as the eluent to yield the final product, **2,4-dibromothiazole-5-methanol**.<sup>[4]</sup>

## Chemical Reactivity and Derivatization

The synthetic utility of **2,4-dibromothiazole-5-methanol** stems from its three distinct reactive sites: the C2-Br bond, the C4-Br bond, and the C5-hydroxymethyl group. This trifunctional nature allows for sequential and site-selective modifications.

## Reactions of the Hydroxymethyl Group

The primary alcohol is a versatile functional group that can undergo several key transformations:

- Oxidation: The alcohol can be oxidized back to the corresponding aldehyde using mild oxidizing agents like manganese dioxide ( $MnO_2$ ) or Dess-Martin periodinane. This aldehyde is a crucial intermediate for forming imines, Wittig olefination, or other carbonyl chemistries.

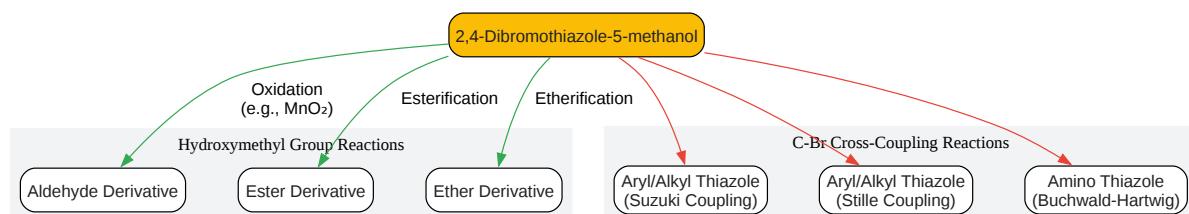
- Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers to introduce different functionalities or protecting groups, which is a common strategy in multi-step syntheses.

## Reactions of the Carbon-Bromine Bonds

The two bromine atoms are prime sites for metal-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

- Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or alkyl groups.
- Stille Coupling: Palladium-catalyzed coupling with organostannanes provides another robust method for C-C bond formation.
- Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with amines, providing access to a wide range of 2- or 4-aminothiazole derivatives.

The differential reactivity of the C2 and C4 positions, a known phenomenon in thiazole chemistry, can potentially be exploited for selective, stepwise functionalization, although specific conditions would need to be empirically determined.[\[11\]](#)



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Caption: Key derivatization pathways for the title compound.

# Applications in Medicinal Chemistry and Drug Discovery

The 2,4-dibromothiazole moiety is a powerful scaffold for building molecules with therapeutic potential. Halogenated 2-aminothiazoles, for instance, are a promising class of compounds in the development of novel anticancer and antimicrobial agents.[12]

- Kinase Inhibitors: The 2,5-disubstituted thiazole framework is a common and effective core structure for designing potent and selective protein kinase inhibitors, which are critical in oncology.[1] **2,4-Dibromothiazole-5-methanol** can serve as a precursor to these structures, allowing for the strategic installation of aryl groups at the bromine positions that can interact with key residues in the kinase active site.
- Neurodegenerative Diseases: Derivatives of dibromothiazoles have been instrumental in synthesizing inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in the pathology of Alzheimer's disease.[1]
- Anticancer Agents: The broader class of 2,4-thiazolidinediones (TZDs), which share the thiazole core, have emerged as promising anticancer scaffolds by modulating key pathways in tumorigenesis, including cell proliferation and apoptosis.[13] The versatility of **2,4-dibromothiazole-5-methanol** makes it an attractive starting point for libraries aimed at discovering new anticancer agents.

## Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential when handling **2,4-dibromothiazole-5-methanol**. The following guidelines are based on available safety data sheets (SDS).[3][5]

- Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315).[3] The related compound, 2,4-dibromothiazole, is also noted to cause serious eye damage and may cause respiratory irritation.[14][15]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][16] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]

- Handling: Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[3][9]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[14][16]

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- To cite this document: BenchChem. [2,4-Dibromothiazole-5-methanol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071169#2-4-dibromothiazole-5-methanol-chemical-properties]

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